molecular formula C25H18ClN3O3S2 B2640039 3-(((3-(4-Chlorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde CAS No. 1224007-85-5

3-(((3-(4-Chlorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde

Cat. No. B2640039
CAS RN: 1224007-85-5
M. Wt: 508.01
InChI Key: LYUYFCHORROPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl group, a chlorobenzyl group, a thiomethyl group, and a methoxybenzaldehyde group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as thieno[3,2-d]pyrimidines, are typically synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction involves heating the thiophene-2-carboxamides in formic acid .

Scientific Research Applications

Clinical Study and Tolerance

  • Clinical Study on the Tolerance of Cefazedone :
    • A study examining the tolerance of cefazedone in intravenous administration revealed good local tolerance and no significant findings in blood count changes, serum electrolytes, or indications of renal function disturbances (Züllich & Sack, 1979).

Pharmacodynamics and Pharmacokinetics

  • Quantitation of Pyridyl Compounds in Human Urine :
    • A study developed a method for analyzing human urine for specific pyridyl compounds, which could be of interest if the compound undergoes similar metabolic pathways (Hecht et al., 1999).
  • Preclinical Pharmacology of CERC-301 :
    • Research on CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, details its pharmacodynamic and pharmacokinetic properties. Understanding such properties could provide insights into similar compounds' behavior in biological systems (Garner et al., 2015).

Metabolic Analysis and Identification

  • Identification of the Urinary Metabolites of RCS-4 :
    • A study identifying urinary metabolites of a synthetic indole-derived cannabimimetic could provide a methodological framework for similar metabolic studies of complex organic compounds (Kavanagh et al., 2012).

Environmental and Biological Monitoring

  • Human Biomonitoring in Urine Samples :
    • Research on the monitoring of exposure to lysmeral in urine samples, demonstrating techniques for detecting and quantifying chemical exposure in biological samples (Scherer et al., 2020).

properties

IUPAC Name

3-[[5-[(4-chlorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanylmethyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S2/c1-32-20-9-6-16(13-30)11-17(20)14-33-25-28-21-19-3-2-10-27-23(19)34-22(21)24(31)29(25)12-15-4-7-18(26)8-5-15/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUYFCHORROPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)Cl)SC5=C3C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((3-(4-Chlorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde

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